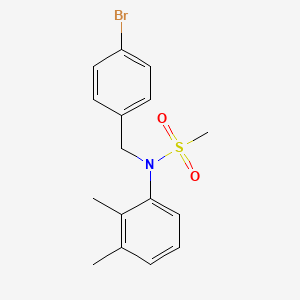
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
Vue d'ensemble
Description
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIBX1382 and is a selective epidermal growth factor receptor (EGFR) inhibitor.
Mécanisme D'action
The mechanism of action of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide involves the inhibition of EGFR signaling. EGFR is a receptor that is activated by various ligands, including epidermal growth factor (EGF). Upon activation, EGFR triggers a signaling cascade that promotes cell proliferation and survival. However, in cancer cells, EGFR is often overexpressed, leading to uncontrolled cell proliferation. This compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide in lab experiments is its selectivity for EGFR. This compound specifically targets EGFR, making it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that high concentrations of this compound can be cytotoxic to normal cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide. One potential area of research is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the toxicology and pharmacokinetics of this compound, which will be important for its potential use in clinical settings.
Applications De Recherche Scientifique
N-(7-butyryl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide has been extensively studied for its potential use in cancer treatment. It is a selective inhibitor of EGFR, which is a receptor that is overexpressed in many cancer cells. By inhibiting EGFR, this compound can prevent cancer cell proliferation and induce apoptosis.
Propriétés
IUPAC Name |
N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNKTZYHLKYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-({[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3611136.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3611139.png)
![methyl 4-cyano-5-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3611150.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3611154.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B3611159.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3611162.png)
![5-methyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3611171.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611174.png)
![ethyl 2-(2-furyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3611177.png)
![3-amino-N-(4-chlorobenzyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611183.png)
![2-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3611202.png)
![4-chloro-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3611210.png)
![1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3611230.png)